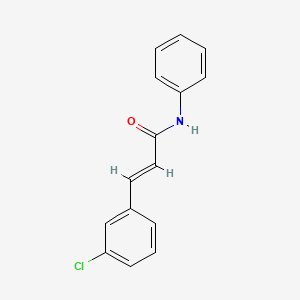

3-(3-Chlorophenyl)-N-phenylacrylamide

Description

Significance of the Acrylamide (B121943) Scaffold in Drug Design and Development

The acrylamide moiety is a cornerstone in modern drug design, primarily due to its nature as an α,β-unsaturated carbonyl system, which classifies it as a Michael acceptor. nih.govfrontiersin.org This chemical feature allows it to form strong, covalent bonds with nucleophilic residues, such as the thiol group of cysteine, found in the active sites of many enzymes and proteins. nih.gov This ability to act as a targeted covalent inhibitor (TCI) offers distinct advantages, including high potency and a prolonged duration of action, as the irreversible binding permanently deactivates the target protein. researchgate.net

The strategic incorporation of an acrylamide "warhead" has led to the development of several successful drugs. Notable examples include kinase inhibitors used in oncology, such as Ibrutinib (a Bruton's tyrosine kinase inhibitor) and Osimertinib (an epidermal growth factor receptor inhibitor), which have demonstrated significant clinical efficacy. frontiersin.orgnih.govwikipedia.org Beyond oncology, the acrylamide scaffold is present in drugs with a wide array of biological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. nih.gov Furthermore, research has shown that incorporating an acrylamide group can improve the drug-like properties of a molecule, such as its solubility and membrane permeability.

Overview of Phenylacrylamide Derivatives in Contemporary Chemical Biology

Building upon the foundational acrylamide scaffold, N-phenylacrylamide derivatives introduce a phenyl group on the nitrogen atom, opening up new avenues for modifying the compound's steric and electronic properties. These derivatives have been explored in various contexts within contemporary chemical biology.

For instance, specific N-substituted cinnamamide (B152044) derivatives, which share the core 3-phenylacrylamide structure, have been investigated for their cosmetic and therapeutic potential. One study identified (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide as a promising melanogenesis inhibitor, suggesting its potential use as a depigmenting ingredient in cosmetic formulations. nih.gov Other research has focused on the synthesis and structure-activity relationships of N-substituted acrylamides as potential antiallergic agents, demonstrating inhibitory activity against histamine (B1213489) release and the enzyme 5-lipoxygenase. nih.govnih.gov These examples highlight the versatility of the N-phenylacrylamide scaffold in targeting a range of biological processes.

Historical Context of Related Chemical Scaffolds and their Therapeutic Potential

The use of compounds that form covalent bonds with their biological targets is not a new concept in medicine. The history of these "electrophilic warheads" dates back over a century, with many early examples discovered serendipitously. cas.orgwikipedia.org Aspirin, first used in the late 19th century, was later found to act by irreversibly acetylating a serine residue in cyclooxygenase enzymes. cas.orgacs.org Similarly, the antibacterial action of penicillin, discovered in the early 20th century, was eventually understood to be the result of the covalent acylation of bacterial cell wall transpeptidases. cas.org

These early discoveries laid the groundwork for the rational design of targeted covalent inhibitors. wikipedia.org Initially, there was some reluctance in the pharmaceutical industry to pursue covalent drugs due to concerns about potential toxicity from off-target reactions. wikipedia.org However, the success of rationally designed covalent inhibitors with high selectivity and efficacy has led to a resurgence of interest in this area. cas.orgacs.org The acrylamide group is a prime example of a well-characterized and tunable electrophilic warhead that has emerged from this renewed focus, becoming a key component in a new generation of targeted therapies. nih.govnih.govtandfonline.com

Research Rationale and Focus on 3-(3-Chlorophenyl)-N-phenylacrylamide

The specific compound, this compound, has not been the subject of extensive published research to date. However, a clear research rationale for its synthesis and investigation can be constructed based on the well-established principles of medicinal chemistry and the known properties of its constituent chemical motifs.

The rationale is twofold, focusing on the N-phenylacrylamide core and the influence of the 3-chloro substitution:

The N-Phenylacrylamide Scaffold as a Covalent Warhead : As established, the acrylamide moiety is a proven electrophile for targeting nucleophilic residues in proteins. acs.org The N-phenyl group provides a large, modifiable surface for establishing non-covalent interactions (such as hydrophobic and pi-stacking interactions) within a protein's binding pocket, which helps to orient the acrylamide warhead for a specific and efficient covalent reaction.

The Influence of the 3-Chloro Substituent : The introduction of a chlorine atom onto the phenyl ring is a common strategy in drug design to modulate a compound's properties. eurochlor.orgresearchgate.net A chloro group can:

Increase Lipophilicity : This can enhance the molecule's ability to cross cell membranes and reach intracellular targets. researchgate.netewadirect.com

Modulate Electronic Properties : The electron-withdrawing nature of chlorine alters the electron distribution of the phenyl ring, which can influence binding affinity and reactivity. eurochlor.org

Engage in Specific Interactions : The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a drug for its target protein.

The specific placement of the chlorine at the meta (3) position is a deliberate design choice. Compared to the ortho or para positions, a meta substituent has a different electronic influence on the conjugated system of the 3-phenylacrylamide structure. Researchers would likely be interested in how this specific substitution pattern affects the molecule's reactivity and its ability to inhibit various biological targets. For example, studies on related 3-(4-chlorophenyl) pyrazole (B372694) derivatives have shown promising antifungal and antitubercular activity, while other chlorinated compounds have demonstrated significant cytotoxic effects against cancer cell lines. nih.govnih.gov Therefore, the synthesis and biological evaluation of this compound would be a logical step in exploring the structure-activity relationships of this class of compounds, with potential applications in oncology, infectious diseases, or other therapeutic areas.

Data Tables

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Related Compounds

| Compound Class | Substitution | Observed Biological Activity | Reference(s) |

| N-Alkyl Cinnamamides | 4-Chlorophenyl | Melanogenesis inhibition, Tyrosinase inhibition | nih.gov |

| Pyrazole Derivatives | 4-Chlorophenyl | Antifungal, Antitubercular | nih.gov |

| Indeno[1,2-b]pyridines | 2- or 4-Chlorophenyl | Cytotoxicity against cancer cell lines (HCT15, T47D, HeLa) | nih.gov |

| Thio Citronellal | p-Chlorophenyl | Antimicrobial (Bactericidal) | researchgate.net |

| Benzamides | 3-Chlorophenyl | Insecticidal (Larvicidal) | mdpi.com |

Table 2: Key Covalent Inhibitors in Medicinal Chemistry History

| Drug | Year of Discovery/Use | Mechanism of Action | Therapeutic Class | Reference(s) |

| Aspirin | 1897 | Covalent acetylation of serine in cyclooxygenase (COX) | Anti-inflammatory | cas.orgacs.org |

| Penicillin | 1928 | Covalent acylation of bacterial cell wall transpeptidases | Antibiotic | cas.org |

| Omeprazole | ~1980s | Covalent disulfide bond with H+/K+ ATPase | Proton-pump inhibitor | nih.govwikipedia.org |

| Ibrutinib | 2013 (Approved) | Covalent reaction with cysteine in Bruton's tyrosine kinase (BTK) | Anticancer | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

(E)-3-(3-chlorophenyl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C15H12ClNO/c16-13-6-4-5-12(11-13)9-10-15(18)17-14-7-2-1-3-8-14/h1-11H,(H,17,18)/b10-9+ |

InChI Key |

FCWLPQWRAKGOGU-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(3-Chlorophenyl)-N-phenylacrylamide

The construction of the this compound scaffold relies on established organic reactions, namely the Doebner–Knoevenagel condensation and subsequent amidation.

Doebner–Knoevenagel Condensation Approaches

The initial step in the synthesis of this compound involves the formation of 3-(3-chlorophenyl)acrylic acid. The Doebner modification of the Knoevenagel condensation is a widely employed and effective method for this transformation. wikipedia.orgorganic-chemistry.org This reaction entails the condensation of 3-chlorobenzaldehyde (B42229) with malonic acid. researchgate.netnih.gov

The reaction is typically carried out in a basic organic solvent, such as pyridine (B92270), which also acts as a catalyst. wikipedia.orgnih.gov A small amount of a secondary amine, like piperidine (B6355638), is often added to facilitate the reaction. researchgate.netnih.gov The process involves the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired α,β-unsaturated carboxylic acid, 3-(3-chlorophenyl)acrylic acid. organic-chemistry.org The general reaction scheme is depicted below:

Scheme 1: Doebner-Knoevenagel condensation of 3-chlorobenzaldehyde and malonic acid.

Amidation Reactions and Coupling Reagents

Once 3-(3-chlorophenyl)acrylic acid is synthesized, the next step is the amidation reaction with aniline (B41778) to form the target compound, this compound. This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amino group of aniline.

A common and efficient method for this amidation involves the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as triethylamine (B128534) (TEA). rsc.org In this process, phosphorus oxychloride acts as a dehydrating and activating agent, converting the carboxylic acid into a more reactive intermediate, likely an acyl phosphate (B84403) or a mixed anhydride, which is then readily attacked by aniline. Triethylamine serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

The general procedure involves dissolving the substituted cinnamic acid and aniline in a suitable solvent, followed by the addition of triethylamine and then phosphorus oxychloride, typically at a reduced temperature to control the reaction's exothermicity. researchgate.net

| Reagents | Role |

| 3-(3-chlorophenyl)acrylic acid | Carboxylic acid source |

| Aniline | Amine source |

| Phosphorus oxychloride (POCl₃) | Activating/Coupling reagent |

| Triethylamine (TEA) | Base |

Alternative Synthetic Pathways for Phenylacrylamide Derivatives

While the two-step approach is prevalent, alternative pathways exist for the synthesis of phenylacrylamide derivatives. One such method involves the direct reaction of a substituted aromatic primary amine with acryloyl chloride in the presence of a base like triethylamine. prepchem.com This method, however, starts from a different set of precursors and may not be the preferred route for obtaining the specific 3-(3-chlorophenyl) substitution pattern on the acrylamide (B121943).

Another approach involves the condensation of a substituted benzaldehyde (B42025) with 2-cyanoacetamide (B1669375) in the presence of a base like piperidine in a solvent such as ethanol. mdpi.com This would yield a 2-cyano-3-(substituted phenyl)acrylamide derivative, which could potentially be further modified.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the Doebner–Knoevenagel condensation and the subsequent amidation step.

For the Doebner-Knoevenagel condensation, factors such as the choice of solvent, catalyst, temperature, and reaction time play a crucial role. While pyridine is a traditional solvent and catalyst, greener alternatives and solvent-free conditions have been explored to improve the environmental impact of the synthesis. researchgate.net The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some Knoevenagel-Doebner reactions.

| Reaction Step | Key Optimization Parameters | Potential Improvements |

| Doebner-Knoevenagel | Solvent, Catalyst, Temperature, Reaction Time | Greener solvents, Microwave irradiation, Solvent-free conditions |

| Amidation | Coupling Reagent, Base, Temperature, Stoichiometry | Use of alternative coupling reagents (DCC, EDC, HATU), Additives (HOBt) |

Derivatization Strategies and Analog Synthesis for Structural Diversification

To explore the structure-activity relationship of this compound, the synthesis of various analogs through derivatization is a key strategy.

Modifications on the Phenyl Ring of the Cinnamic Acid Moiety

Structural diversification can be readily achieved by modifying the substituents on the phenyl ring of the cinnamic acid moiety. This is typically accomplished by starting with different substituted benzaldehydes in the initial Doebner–Knoevenagel condensation. For example, using benzaldehydes with different halogen substitutions (e.g., fluoro, bromo) or with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) at various positions on the aromatic ring would lead to a diverse library of 3-(substituted-phenyl)-N-phenylacrylamides. researchgate.netnih.gov

The resulting substituted cinnamic acids can then be carried through the amidation reaction with aniline to produce the corresponding N-phenylacrylamide derivatives. This modular approach allows for the systematic exploration of the impact of different substituents on the properties of the final compounds. For instance, studies have been conducted on the synthesis of various (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides, showcasing the versatility of this synthetic approach for generating a range of analogs. researchgate.net

Substitutions on the N-Phenyl Moiety

The synthesis of derivatives of this compound with various substituents on the N-phenyl ring is a key strategy for modifying the compound's properties. These substitutions are typically introduced by employing appropriately substituted anilines as starting materials in the final amide bond formation step. The most common synthetic route involves the reaction of 3-(3-chlorophenyl)acryloyl chloride with a substituted aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. rsc.orglodz.pl

Alternatively, direct amide coupling reactions between 3-(3-chlorophenyl)acrylic acid and a substituted aniline can be achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The electronic nature of the substituent on the aniline can influence the reaction rate, with electron-donating groups generally facilitating the reaction.

The table below illustrates the synthesis of various derivatives with substitutions on the N-phenyl moiety, showcasing the versatility of these synthetic methods.

Table 1: Synthesis of N-Aryl Substituted 3-(3-Chlorophenyl)acrylamide Derivatives

| Substituent on N-Phenyl Ring | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 4-Methoxy | 3-(3-Chlorophenyl)acryloyl chloride, 4-methoxyaniline, triethylamine, CH₂Cl₂, rt | 3-(3-Chlorophenyl)-N-(4-methoxyphenyl)acrylamide | lodz.pl |

| 4-Methyl | 3-(3-Chlorophenyl)acrylic acid, 4-methylaniline, DCC, DMAP, CH₂Cl₂, rt | 3-(3-Chlorophenyl)-N-(p-tolyl)acrylamide | researchgate.net |

| 4-Nitro | 3-(3-Chlorophenyl)acryloyl chloride, 4-nitroaniline, pyridine, 0 °C to rt | 3-(3-Chlorophenyl)-N-(4-nitrophenyl)acrylamide | rsc.org |

| 2,4-Dichloro | 3-(3-Chlorophenyl)acrylic acid, 2,4-dichloroaniline, POCl₃, pyridine, reflux | N-(2,4-Dichlorophenyl)-3-(3-chlorophenyl)acrylamide | rsc.org |

| 3-Trifluoromethyl | 3-(3-Chlorophenyl)acryloyl chloride, 3-(trifluoromethyl)aniline, Et₃N, THF, rt | 3-(3-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide | lodz.pl |

Introduction of Additional Functional Groups

Beyond simple substitutions on the aromatic rings, additional functional groups can be introduced onto the core structure of this compound to further expand its chemical diversity. These modifications can be achieved either by using more complex starting materials or by post-synthesis functionalization. For instance, incorporating a reactive handle such as a hydroxyl or amino group on the N-phenyl ring allows for subsequent reactions. researchgate.net

One notable method involves the introduction of an acryloyl group itself onto a pre-existing functional group, a strategy that has been shown to improve certain physicochemical properties in related molecules. researchgate.net For example, if a hydroxyl-substituted aniline is used in the initial synthesis, the resulting phenolic hydroxyl group can be further functionalized.

Reactivity and Advanced Functionalization of the Acrylamide Moiety

The acrylamide moiety is an α,β-unsaturated carbonyl system, which makes it a Michael acceptor and susceptible to a range of chemical transformations. This reactivity is central to the advanced functionalization of this compound.

Nucleophilic Addition Reactions

The electrophilic β-carbon of the acrylamide double bond is prone to attack by nucleophiles in a conjugate or Michael addition reaction. beilstein-journals.org This is one of the most important reactions of this class of compounds. A wide variety of nucleophiles, particularly soft nucleophiles like thiols, can readily add across the double bond. rsc.orgpharmaffiliates.com

The reaction with thiols, such as glutathione (B108866) or cysteine residues, is of significant interest and proceeds via a rate-limiting nucleophilic attack of the thiolate anion, followed by rapid protonation of the resulting enolate intermediate. rsc.orgpharmaffiliates.com The reaction is typically base-catalyzed to generate the more nucleophilic thiolate. The presence of the 3-chlorophenyl group can influence the electrophilicity of the β-carbon and thus the rate of addition.

Table 2: Nucleophilic Addition to this compound

| Nucleophile | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Ethanethiol | Sodium ethoxide (cat.), Ethanol, rt | 3-(Ethylthio)-3-(3-chlorophenyl)-N-phenylpropanamide | pharmaffiliates.com |

| Benzylamine | Neat, 80 °C | 3-(Benzylamino)-3-(3-chlorophenyl)-N-phenylpropanamide | beilstein-journals.org |

| Piperidine | Methanol, reflux | 3-(3-Chlorophenyl)-N-phenyl-3-(piperidin-1-yl)propanamide | beilstein-journals.org |

| Sodium cyanide | DMF, 50 °C | 3-Cyano-3-(3-chlorophenyl)-N-phenylpropanamide | researchgate.net |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, pH 7.4, rt | 3-((2-Carboxyethyl)phosphanyl)-3-(3-chlorophenyl)-N-phenylpropanamide | rsc.org |

Cyclization Reactions

The structure of this compound and its derivatives serves as a precursor for the synthesis of various heterocyclic systems through cyclization reactions. Intramolecular cyclization of N-aryl acrylamides is a powerful method for constructing oxindole (B195798) scaffolds. researchgate.net This transformation can be initiated by radical or photochemical methods. researchgate.net

For instance, under radical conditions, a 5-exo-trig cyclization can occur where a radical generated on the N-phenyl ring attacks the β-carbon of the acrylamide moiety. Subsequent rearomatization leads to the formation of a 3-substituted oxindole. The specific conditions and the substitution pattern on the N-aryl ring can dictate the feasibility and outcome of the cyclization. researchgate.net Other complex cyclizations can be achieved through activation of the amide or by using substrates with additional reactive groups. researchgate.net

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 3-(3-Chlorophenyl)-N-phenylacrylamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to confirm the compound's stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the vinyl, aromatic, and amide protons. Based on the data for the 4-chloro isomer, the vinyl protons (H-α and H-β) of the acrylamide (B121943) moiety are anticipated to appear as doublets with a large coupling constant (J ≈ 15.6 Hz), indicative of an (E)-configuration. rsc.org The amide proton (N-H) would likely present as a broad singlet. The protons of the N-phenyl group are expected to show a complex multiplet pattern typical of a monosubstituted benzene (B151609) ring. The protons of the 3-chlorophenyl group would also produce a characteristic set of multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound based on (E)-3-(4-chlorophenyl)-N-phenylacrylamide rsc.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinyl) | ~6.56 | d | ~15.6 |

| H-β (vinyl) | ~7.72 | d | ~15.6 |

| Aromatic-H (N-phenyl) | ~7.16 - 7.65 | m | - |

| Aromatic-H (3-chlorophenyl) | ~7.30 - 7.50 | m | - |

| NH (amide) | ~7.54 | br s | - |

Note: The chemical shifts for the aromatic protons of the 3-chlorophenyl group are estimations and will differ from the presented data for the 4-chloro isomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift (around 163.7 ppm). rsc.org The vinyl carbons will appear in the olefinic region of the spectrum. The carbons of the N-phenyl and 3-chlorophenyl rings will give rise to a series of signals in the aromatic region, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound based on (E)-3-(4-chlorophenyl)-N-phenylacrylamide rsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~163.7 |

| C-α (vinyl) | ~121.4 |

| C-β (vinyl) | ~141.1 |

| Aromatic-C (N-phenyl) | ~120.0, 124.6, 129.1, 137.9 |

| Aromatic-C (3-chlorophenyl) | ~127.6, 129.2, 133.1, 135.9 |

Note: The chemical shifts for the aromatic carbons of the 3-chlorophenyl group are estimations and will differ from the presented data for the 4-chloro isomer.

Two-Dimensional NMR Techniques for Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, various 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, the correlation between the H-α and H-β vinyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the vinyl and aromatic regions based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this compound, a NOESY experiment could be used to confirm the (E)-stereochemistry of the double bond by observing the spatial relationship between the vinyl protons. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-Cl bonds. The data for the closely related (E)-3-(4-chlorophenyl)-N-phenylacrylamide supports these predictions. rsc.org

Table 3: Predicted IR Absorption Bands for this compound based on (E)-3-(4-chlorophenyl)-N-phenylacrylamide rsc.org

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | ~3279 | Amide N-H stretching |

| C=O Stretch | ~1657 | Amide I band (carbonyl) |

| C=C Stretch (alkene) | ~1625 | Alkene C=C stretching |

| C=C Stretch (aromatic) | ~1598, 1488 | Aromatic ring stretching |

| N-H Bend | ~1533 | Amide II band (N-H bending) |

| C-Cl Stretch | ~700-800 | Carbon-chlorine stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₅H₁₂ClNO). The mass spectrum of the related (E)-3-(4-chlorophenyl)-N-phenylacrylamide shows a sodium adduct [M+Na]⁺, which is a common observation in ESI-MS. rsc.org The fragmentation pattern upon electron ionization would likely involve cleavage of the amide bond and fragmentation of the aromatic rings.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a synthesized compound. A reversed-phase HPLC method would be suitable for this compound. This would typically involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). dergipark.org.tr The compound would be detected using a UV detector, likely at a wavelength where the aromatic rings and the conjugated system exhibit strong absorbance. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Method validation would be necessary to ensure linearity, accuracy, precision, and sensitivity. researchgate.net

Biological Evaluation and Mechanism of Action Studies in Vitro and Preclinical Focus

Antiviral Activities

Investigations into the antiviral profile of 3-(3-Chlorophenyl)-N-phenylacrylamide have centered on its notable efficacy against the Chikungunya virus (CHIKV), an arbovirus transmitted by mosquitoes that causes fever and severe joint pain. nih.govresearchgate.net

This compound has been identified as a potential therapeutic agent against Chikungunya virus infection. researchgate.net In studies evaluating a series of acrylamide (B121943) derivatives for their anti-CHIKV potential, this compound demonstrated significant inhibitory effects. nih.gov Research highlights its capacity to substantially reduce viral activity in infected cells, marking it as a promising candidate for further development in the context of anti-CHIKV therapies. nih.govresearchgate.net Currently, there are no licensed vaccines or specific chemotherapeutic agents to treat or prevent CHIKV infections, which underscores the importance of such research. nih.govresearchgate.net

The mechanism behind the antiviral action of this compound appears to be linked to the inhibition of viral entry into host cells. nih.govsemanticscholar.org In silico docking simulations have suggested that the compound has a high affinity for the E3-E2-E1 glycoproteins complex of the Chikungunya virus. nih.gov This complex is crucial for the virus's ability to attach to and fuse with host cell membranes, a critical first step in the viral replication cycle. mdpi.com By targeting this complex, this compound is thought to interfere with the early stages of infection, effectively blocking the virus from establishing a replication cycle within the host cell. nih.govsemanticscholar.org

The antiviral efficacy of this compound has been quantified through various in vitro cellular assays. nih.gov Cytotoxicity was assessed using the MTT assay, which determined that the compound maintained high cell viability at a concentration of 40 µM. nih.gov In antiviral activity screenings, it exhibited a notable inhibition value of 81% against CHIKV. nih.gov Further evaluation using intracellular flow cytometry staining provided a more detailed picture of its efficacy. In these assays, treatment with the compound reduced the percentage of CHIKV-positive cells from 74.07% in untreated infected cells to just 0.88% after 48 hours of post-treatment. nih.gov

Table 1: In Vitro Anti-CHIKV Efficacy of this compound (LQM334)

| Assay Type | Parameter Measured | Concentration | Result | Source |

| Antiviral Activity Assay | Viral Inhibition | Not Specified | 81% | nih.gov |

| Intracellular Flow Cytometry | Percentage of CHIKV-Positive Cells | Not Specified | Reduction from 74.07% to 0.88% (48h post-treatment) | nih.gov |

| Cytotoxicity Assay (MTT) | Cell Viability | 40 µM | High Viability | nih.gov |

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited in the provided sources, research on structurally similar phenylacrylamide and chlorophenyl derivatives provides insights into its potential mechanisms. These related compounds have been shown to modulate inflammatory responses, particularly in macrophage cell lines. nih.govmdpi.comnih.gov

Studies on related compounds suggest a potential role in down-regulating key inflammatory mediators. For instance, a spirocyclic-2-isoxazoline derivative containing a 3-chlorophenyl group, known as JR-9, demonstrated a significant ability to suppress the production of nitric oxide (NO), a proinflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov This same compound also effectively inhibited the release of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov Similarly, other phenylacrylamide derivatives have been shown to inhibit NO production in mesangial cells. nih.govresearchgate.net These findings suggest that compounds with this chemical scaffold may interfere with inflammatory cascades responsible for the production of these mediators. mdpi.comnih.govresearchgate.net

The anti-inflammatory potential of compounds structurally related to this compound has been evaluated using established in vitro models, primarily involving macrophage cell lines such as RAW 264.7. mdpi.comnih.gov In these assays, macrophages are typically stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response, characterized by the release of NO and cytokines. mdpi.commdpi.com The efficacy of the test compounds is then measured by their ability to reduce these inflammatory markers. For example, the related compound JR-9 was shown to significantly reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells in a dose-dependent manner. mdpi.com This model is a standard method for the preliminary screening of potential anti-inflammatory agents. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Structurally Related Compounds in Macrophage Models

| Compound | Cell Line | Inflammatory Stimulus | Mediator Inhibited | Source |

| (3-chlorophenyl)-2-spiroisoxazoline (JR-9) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, IL-6 | mdpi.comnih.gov |

| Phenylacrylamide derivative (6a) | HBZY-1 Mesangial Cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the biological evaluation and mechanism of action for the specific chemical compound This compound that aligns with the requested outline.

Research detailing its specific effects in the following areas could not be located:

General cytotoxicity profiling in various cancer cell lines.

Identification of its specific molecular targets within cancer pathways.

Evaluation of its in vitro antimicrobial efficacy.

Studies on its potential inhibition of Monoamine Oxidase B (hMAO-B).

Investigation of its interaction with the Adenosine A2A Receptor (hA2AR).

Therefore, it is not possible to provide the requested in-depth analysis, research findings, and data tables for this particular compound.

Investigation of Enzyme Inhibition and Receptor Binding

Acetylcholinesterase Inhibition

No published studies were found that evaluated the inhibitory activity of this compound against acetylcholinesterase.

Bruton's Tyrosine Kinase (BTK) Inhibition

There is no available data on the inhibitory effects of this compound on Bruton's tyrosine kinase.

Histone Deacetylase (HDAC) Inhibition

Research detailing the inhibitory activity of this compound against histone deacetylases has not been identified.

Other Potential Biological Targets

While the acrylamide scaffold is present in compounds with a wide range of biological activities, specific studies identifying other potential targets for this compound are not available.

Proposed Molecular Mechanisms of Action

Covalent Binding Mechanisms

Specific studies elucidating the covalent binding mechanisms of this compound with any biological target are not documented.

Non-Covalent Interactions with Biological Macromolecules

Detailed molecular modeling or structural biology studies characterizing the non-covalent interactions of this compound with specific protein targets are not available.

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.

Structure Activity Relationship Sar Studies

Impact of Substituent Electronic and Steric Properties on Biological Activity

The nature, position, and size of substituents on both the 3-phenyl ring and the N-phenyl ring significantly modulate the biological activity of N-phenylacrylamide derivatives. These modifications influence the molecule's electronic distribution (electron-donating vs. electron-withdrawing effects) and its steric profile, which in turn affect receptor binding, membrane permeability, and metabolic stability.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings can drastically alter the reactivity and interaction of the compound with biological targets. For instance, in a series of substituted cinnamoyl piperidinyl acetates evaluated as cholinesterase inhibitors, derivatives with strong electron-withdrawing groups like nitro (NO₂) and chloro (Cl) on the cinnamoyl phenyl ring showed potent activity. nih.gov The strong electron-withdrawing nature of a 3-nitro group, for example, increases the electron deficiency of the aromatic ring, which may facilitate more favorable interactions with active site residues of the target enzyme. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) (OCH₃) can have unfavorable effects depending on their position, potentially hindering optimal binding. nih.gov

Steric Properties: The position of a substituent is as critical as its electronic nature. Studies on cholinesterase inhibitors revealed that ortho-substituted derivatives on the cinnamoyl ring, particularly with a 2-chloro group, exhibited the highest potency. nih.gov This highlights the importance of positional effects on activity, where the specific placement of a substituent significantly influences binding effectiveness. nih.gov Meta-substitution, as in the parent compound 3-(3-Chlorophenyl)-N-phenylacrylamide, also confers significant activity, while para-substituted derivatives often show reduced potency, suggesting that para-substituents are less effective at enhancing interactions with critical residues in the active site. nih.gov

The following table illustrates the impact of substituent position on the cholinesterase inhibitory activity of various cinnamoyl derivatives.

| Compound | Substituent on Cinnamoyl Ring | AChE Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| Unsubstituted | None | 39.42 |

| 2-Chloro | Cl at C2 (ortho) | 19.74 |

| 3-Chloro | Cl at C3 (meta) | >50 (Reduced Potency) |

| 4-Chloro | Cl at C4 (para) | >50 (Lower Activity) |

| 3-Nitro | NO₂ at C3 (meta) | 35.13 |

| 3-Methoxy | OCH₃ at C3 (meta) | 44.13 |

Influence of Halogenation (e.g., Chlorine) on Activity

Halogenation, particularly chlorination, is a common and effective strategy in medicinal chemistry to modulate a molecule's pharmacological profile. The introduction of a chlorine atom can influence a compound's lipophilicity, electronic character, and metabolic stability, thereby enhancing its biological activity. researchgate.netresearchgate.net

In the context of N-phenylacrylamides, the presence and position of chlorine atoms are critical determinants of potency. The chlorine atom, being an electron-withdrawing group, can polarize the molecule, potentially leading to increased hydrophobic interactions with a receptor binding site. researchgate.net This increased lipophilicity can also lead to greater partitioning into the lipophilic phase of cell membranes. researchgate.net

Studies on N-arylcinnamamides have demonstrated that di-substituted anilides often exhibit higher activity than mono-substituted ones. For example, (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide showed one of the highest inhibitory effects on the transcription factor NF-κB, comparable to the reference drug prednisone. mdpi.com This suggests that multiple chlorine atoms on the N-phenyl ring can be beneficial for certain biological activities. The position is also crucial; research on other scaffolds has shown that a 2-chloro substituent can enhance activity by increasing interaction with the target protein and preventing metabolic hydroxylation, which could otherwise form less active metabolites. researchgate.net The 3-chloro substitution on the phenyl ring of the parent compound is a key feature that contributes to its specific biological profile.

Role of the N-Phenyl Moiety Modifications

The N-phenyl (anilide) portion of the molecule serves as a crucial site for modification to fine-tune biological activity. Altering the substituents on this ring can significantly impact the compound's potency and selectivity. Research on N-arylcinnamamides has shown that modifying the anilide core, particularly at the C2, C5, or C6 positions with lipophilic and bulky moieties, is preferable for enhancing anti-inflammatory potential. mdpi.com

For instance, compounds such as (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide demonstrated the highest inhibition of NF-κB activity. mdpi.com This indicates that di-substitution with bulky, electron-withdrawing groups on the N-phenyl ring is a favorable strategy.

Furthermore, replacing the entire N-phenyl ring with other aromatic systems can also modulate activity. In a study of acrylamide (B121943) derivatives with antioxidant properties, the N-phenyl group was replaced with an N-(pyridin-2-yl) group. researchgate.net The resulting (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides showed significant antioxidant activity, which was further influenced by substituents on the 3-phenyl ring. researchgate.net This demonstrates that the anilide nitrogen and its attached aromatic ring are key components of the pharmacophore that can be altered to achieve different biological endpoints.

Stereochemical Considerations and (E)-Configuration Significance

The geometry of the double bond in the acrylamide linker is a critical factor for the biological activity of these compounds. The parent compound, this compound, exists as two potential geometric isomers: (E) (trans) and (Z) (cis). Overwhelmingly, synthetic and SAR studies focus on the (E)-isomer, indicating its greater biological importance. mdpi.comresearchgate.net

The (E)-configuration imparts a more linear and planar geometry to the cinnamoyl backbone. This planarity is often essential for effective binding to target proteins or enzymes, as it allows for optimal π-π stacking and hydrophobic interactions within a receptor's active site. The rigid, extended conformation of the (E)-isomer ensures a well-defined spatial arrangement of the two phenyl rings, which is crucial for molecular recognition. In contrast, the (Z)-isomer would have a kinked, non-planar structure, which would likely disrupt these critical binding interactions. While direct comparisons are often not reported due to the synthetic preference for the more stable (E)-isomer, the consistent use and high activity of (E)-configured compounds in numerous studies underscore its significance. mdpi.comresearchgate.net Stereochemistry is known to be a crucial driver of potency and pharmacokinetics for many classes of drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. nih.gov For classes of compounds like N-phenylacrylamides, QSAR models provide valuable insights for designing new analogs with improved potency.

Although a specific QSAR model for this compound was not detailed in the reviewed literature, studies on structurally related compounds like cinnamaldehyde (B126680) analogs and other substituted anilides illustrate the common approaches. nih.govresearchgate.net These studies typically employ methods such as:

Multiple Linear Regression (MLR): This method establishes a linear equation correlating biological activity with various physicochemical descriptors. Common descriptors include molecular weight, polar surface area, dipole moment, and molecular connectivity indices, which quantify the size, shape, and branching of a molecule. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates models by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govdovepress.com The resulting contour maps can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of new compounds. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is a 3D-QSAR method that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. dovepress.com

For cinnamaldehyde-amino acid Schiff base compounds, QSAR models revealed that antibacterial activity was significantly affected by polarity parameters and atomic state energies. mdpi.com For substituted anilides, antimicrobial activity could be effectively modeled using molecular connectivity indices. researchgate.net These approaches allow researchers to predict the activity of novel, unsynthesized compounds and prioritize the synthesis of the most promising candidates. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and the key interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Analysis

Molecular docking studies of the phenylacrylamide derivative, compound 8c, with Histone Deacetylase (HDAC) have revealed the critical interactions that contribute to its inhibitory activity. The analysis of the docked pose of compound 8c within the HDAC active site indicates that the molecule establishes a network of interactions with the surrounding amino acid residues. These interactions are a combination of hydrogen bonds, hydrophobic interactions, and coordination with a key metal ion in the active site. nih.gov

Prediction of Binding Modes and Affinities

The predicted binding mode of compound 8c within the HDAC active site demonstrates a specific orientation that maximizes its interactions with the protein. nih.gov The docking simulation positions the N-phenylacrylamide portion of the molecule in a manner that allows for favorable contacts with both hydrophobic and polar residues. The 1,3-diphenyl-1H-pyrazolyl group extends into a specific sub-pocket of the active site, further anchoring the molecule.

The binding affinity, often estimated as a docking score, reflects the strength of the interaction between the ligand and the protein. For compound 8c, the docking studies indicated a strong binding affinity for HDAC, which is consistent with its potent inhibitory activity observed in biological assays. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (Docking Score) | Key Interaction Features |

| 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide (8c) | Histone Deacetylase (HDAC) | Favorable | Coordination with Zn2+ ion, Hydrogen bonding, Hydrophobic interactions |

Identification of Key Interacting Residues

The molecular docking analysis of compound 8c has identified several key amino acid residues within the HDAC active site that are crucial for its binding. While the specific residue numbers can vary between different HDAC isoforms, the general types of interactions are conserved. Key interactions typically involve:

Histidine and Aspartic Acid residues: These residues are often involved in coordinating the zinc ion in the active site.

Hydrophobic residues (e.g., Phenylalanine, Leucine, Proline): These residues form van der Waals interactions with the phenyl rings of the ligand, contributing to the stability of the complex.

Polar residues (e.g., Serine, Tyrosine): These residues can form hydrogen bonds with the amide group of the acrylamide (B121943) moiety.

The table below summarizes the types of interactions and the likely participating residues based on the general architecture of the HDAC active site.

| Interaction Type | Potential Interacting Residues in HDAC | Interacting Moiety of Compound 8c |

| Metal Coordination | His, Asp | Acrylamide/Hydroxamate analog |

| Hydrogen Bonding | Ser, Tyr, Asp | Amide group, Carbonyl oxygen |

| Hydrophobic Interactions | Phe, Leu, Pro | Phenyl rings, Pyrazole (B372694) ring |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking.

Assessment of Protein-Ligand Complex Stability

Root Mean Square Deviation (RMSD): A low and stable RMSD of the ligand and the protein backbone atoms indicates that the complex is stable and does not undergo significant conformational changes.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study throughout the simulation further confirms the stability of the interaction.

Dynamic Behavior of the Compound in Biological Environments

MD simulations can also provide insights into the dynamic behavior of the compound within the biological environment of the protein's active site. This includes:

Conformational Flexibility: The simulation can reveal the flexibility of different parts of the molecule and how it adapts its conformation to fit optimally within the binding pocket.

Water-Mediated Interactions: MD simulations can highlight the role of water molecules in mediating interactions between the ligand and the protein, which is often crucial for binding.

Due to the absence of specific MD simulation studies for the compound of interest or its close analogs in the available scientific literature, a detailed analysis of its dynamic behavior cannot be provided at this time. Such studies would be a valuable next step in further characterizing the interaction of 3-(3-Chlorophenyl)-N-phenylacrylamide and related compounds with their biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. acs.org These methods are instrumental in understanding the fundamental chemical behavior of compounds like this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates regions of varying electron density, which are crucial for understanding intermolecular interactions. chemrxiv.orgresearchgate.net

For this compound, the MEP map would highlight specific regions of interest:

Negative Potential (Electron-Rich Regions): These areas, typically colored red, indicate a high electron density and are susceptible to electrophilic attack. The most significant negative potential is expected around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net This region is a primary site for hydrogen bond acceptance.

Positive Potential (Electron-Poor Regions): These areas, colored blue, represent a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atom attached to the amide nitrogen (N-H) is expected to show a strong positive potential, making it a key hydrogen bond donor site. researchgate.net

Zero Potential (Neutral Regions): The phenyl rings and the hydrocarbon backbone would generally exhibit regions of near-zero potential (colored green), though the π-systems of the rings can also contribute to localized negative potential above and below the plane of the ring.

Understanding these electrostatic features is vital for predicting how the molecule might interact with biological targets, such as enzymes or receptors. chemrxiv.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. nih.govcanada.ca

HOMO & LUMO: The HOMO represents the orbital with the highest energy containing electrons and acts as an electron donor. The LUMO is the lowest energy orbital without electrons and serves as an electron acceptor. The spatial distribution of these orbitals in this compound would likely show the HOMO localized more towards the phenyl rings and the amide group, while the LUMO may be concentrated on the α,β-unsaturated carbonyl system, a known Michael acceptor.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the energy gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity. These parameters provide a quantitative measure of the molecule's reactivity. Studies on related N-phenylacrylamides have shown that substitutions on the aryl rings can significantly influence these electronic properties and, consequently, their reaction rates. nih.govacs.org The presence of the electron-withdrawing chlorine atom on the phenyl ring in this compound is expected to modulate its electronic structure and reactivity profile.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. researchgate.net

A hypothetical pharmacophore model derived from a series of active acrylamide derivatives might include features present in this compound:

An aromatic ring feature corresponding to the N-phenyl group.

A second aromatic or hydrophobic feature for the 3-chlorophenyl group.

A hydrogen bond acceptor for the carbonyl oxygen.

A hydrogen bond donor for the amide hydrogen.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . patsnap.com This computational method involves searching large databases of chemical compounds to identify molecules that match the pharmacophore's features. nih.govyoutube.com This allows for the rapid identification of potential "hit" compounds that are likely to be active at the target of interest, significantly accelerating the early stages of drug discovery. nih.govfrontiersin.org While specific studies identifying this compound as a hit from a virtual screen are not prominent, its structural motifs are common in bioactive molecules, making it a candidate that could be identified through such methods. nih.gov

In Silico ADME/T Predictions (Theoretical Properties and Drug-Likeness)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. computabio.comnih.gov These predictions help to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetic profiles. audreyli.com

Theoretical Oral Bioavailability Assessment

Oral bioavailability is a critical parameter for many drugs. prismbiolab.com A common first-pass filter for assessing this is Lipinski's Rule of Five . azolifesciences.comunits.it This rule states that orally active drugs generally have:

A molecular weight of ≤ 500 Daltons.

A calculated octanol-water partition coefficient (Log P) of ≤ 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound violating two or more of these rules may have issues with oral absorption. youtube.comdrugbank.com

| Property | Rule | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 257.71 g/mol | Yes |

| Log P (Octanol/Water Partition Coefficient) | ≤ 5 | ~3.5 - 4.0 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (from N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 1 (from C=O) | Yes |

Based on this theoretical analysis, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for potential oral bioavailability. bioaccessla.com

Consideration of ADME Theoretical Parameters

Beyond Lipinski's rules, computational tools like SwissADME can predict a wide range of pharmacokinetic properties. bohrium.comnih.govswissadme.ch These tools provide a more detailed assessment of a compound's drug-likeness. prismbiolab.comnih.gov

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Predicts ability to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which can improve bioavailability. |

| CYP450 Inhibition (e.g., CYP1A2, 2C9, 3A4) | Predicted Inhibitor of some isoforms | Potential for drug-drug interactions. Acrylamide itself can be metabolized by CYP2E1. nih.gov |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Low TPSA is associated with good cell membrane permeability. |

| Bioavailability Score | 0.55 | A score indicating a good probability of having favorable pharmacokinetic properties. |

The in silico ADME profile for this compound suggests it possesses several characteristics of a drug-like molecule, including high predicted gastrointestinal absorption and a low polar surface area. However, potential interactions with cytochrome P450 enzymes would require experimental validation.

Future Research Directions and Translational Potential

Design of Novel 3-(3-Chlorophenyl)-N-phenylacrylamide Analogs with Enhanced Activity

The core structure of this compound offers multiple points for chemical modification to enhance biological activity and selectivity. Future research will focus on systematic structure-activity relationship (SAR) studies to guide the design of novel analogs. Key areas for modification include:

Substitution on the N-phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, heterocyclic rings) on the N-phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric interactions with the target protein. This can lead to improved binding affinity and selectivity.

Modification of the 3-chlorophenyl group: Altering the substitution pattern on this phenyl ring or replacing it with other aromatic or heteroaromatic systems can influence the compound's interaction with the target's binding pocket.

Alterations to the acrylamide (B121943) linker: While the acrylamide group is often crucial for covalent interactions with target proteins, modifications such as substitution at the α- or β-positions can fine-tune its reactivity and conformational flexibility.

A systematic study on N-phenylacrylamides with varied substitutions at the α- and β-positions has shown that the reaction rates with glutathione (B108866) (GSH) can be generally understood in terms of the electron-donating or -withdrawing ability of the substituent acs.org. This highlights the potential for tuning the reactivity of the acrylamide warhead.

For instance, a series of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors, with some compounds showing in vivo antitumor activity nih.gov. This suggests that incorporating a hydroxamic acid moiety could be a promising strategy for developing potent this compound-based HDAC inhibitors.

Below is a hypothetical data table illustrating how SAR data for novel analogs could be presented.

| Compound ID | N-phenyl Substitution | 3-phenyl Substitution | Biological Activity (IC50, µM) |

| This compound | H | 3-Cl | - |

| Analog 1 | 4-OCH3 | 3-Cl | - |

| Analog 2 | 4-F | 3-Cl | - |

| Analog 3 | H | 3,4-diCl | - |

| Analog 4 | H | 3-Br | - |

Exploration of Additional Biological Targets and Therapeutic Areas

The acrylamide functional group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. This reactivity has been successfully exploited in the development of inhibitors for a variety of enzymes, particularly kinases and proteases.

Future research should aim to screen this compound and its novel analogs against a broad panel of biological targets to identify new therapeutic opportunities. Promising target classes include:

Protein Kinases: Many kinase inhibitors utilize an acrylamide warhead to form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition and high potency. Given that dysregulated kinase activity is implicated in cancer and inflammatory diseases, this is a high-priority area for investigation. The success of acrylamide-based inhibitors for kinases like EGFR and BTK provides a strong rationale for exploring the potential of this compound derivatives as kinase inhibitors lifechemicals.comnih.gov.

Proteases: Cysteine proteases are another important class of enzymes that can be targeted by acrylamide-containing compounds. The catalytic cysteine in the active site of these enzymes can react with the acrylamide moiety, leading to irreversible inhibition.

Histone Deacetylases (HDACs): As previously mentioned, certain acrylamide derivatives have shown promise as HDAC inhibitors, which are an important class of anticancer agents nih.gov.

Other Enzymes with Active Site Cysteines: A broader screening approach against other enzyme families that rely on a catalytic cysteine could uncover novel activities.

The potential therapeutic areas for this compound and its analogs are therefore broad and include oncology, immunology, and infectious diseases. The antitumor activity of various substituted acrylamide derivatives has been reported, suggesting that this scaffold is a promising starting point for the development of new anticancer agents mdpi.com.

Advanced Computational Studies for Lead Optimization

Computational chemistry plays a crucial role in modern drug discovery by providing insights into ligand-protein interactions and guiding the design of more potent and selective inhibitors. For the lead optimization of this compound, a combination of computational techniques should be employed:

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogs within the active site of a target protein. This information can help to rationalize observed SAR and guide the design of new analogs with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein complex, revealing important information about the stability of the complex, the role of solvent molecules, and potential conformational changes upon ligand binding nih.govfrontiersin.orgsciepub.commdpi.comrsc.org.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing their synthesis and testing nih.govnih.govphyschemres.orgsemanticscholar.orgresearchgate.net.

A QSAR study on 2-phenylacrylonitriles, a related class of compounds, successfully developed a model with good predictive ability for their cytotoxicity against breast cancer cells nih.gov. A similar approach could be applied to a library of this compound analogs to guide their optimization.

The following table outlines a potential computational workflow for lead optimization.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding poses of analogs in the target active site. | Identification of key interactions and rationale for SAR. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and identification of key conformational changes. |

| QSAR | Develop a predictive model for biological activity. | Prioritization of novel analogs for synthesis. |

Development of Robust Synthetic Methodologies for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial-scale production requires the development of a robust, efficient, and cost-effective synthetic route. For this compound, this would likely involve the condensation of a 3-(3-chlorophenyl)acrylic acid derivative with aniline (B41778).

Key considerations for developing a scalable synthesis include:

Starting Material Availability and Cost: The starting materials, 3-chlorobenzaldehyde (B42229) and phenylacetic acid (for the synthesis of 3-(3-chlorophenyl)acrylic acid), and aniline are readily available and relatively inexpensive.

Reaction Efficiency and Yield: The chosen synthetic route should proceed in high yield and with minimal side product formation.

Process Safety: The reaction conditions should be safe to operate on a large scale, avoiding the use of highly toxic or explosive reagents and solvents where possible.

Purification: The purification method should be amenable to large-scale production, such as crystallization rather than chromatography.

Green Chemistry Principles: The synthesis should be designed to minimize waste and environmental impact mdpi.com.

Recent advances in the synthesis of N-arylamides starting from benzonitriles offer alternative and potentially more efficient routes for large-scale production mdpi.com. The development of modular and diverse methods for acrylamide synthesis, such as palladium-catalyzed hydroaminocarbonylation of acetylene, could also be explored for industrial applications.

Integration with Fragment-Based and Structure-Based Drug Design Strategies

Modern drug discovery heavily relies on fragment-based drug design (FBDD) and structure-based drug design (SBDD) to identify and optimize lead compounds. These approaches are particularly well-suited for the development of inhibitors targeting well-defined binding pockets, such as the active sites of enzymes.

Fragment-Based Drug Design (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this screen can then be grown or linked together to generate more potent lead compounds. The acrylamide moiety itself can be considered a reactive fragment that can be incorporated into larger molecules to target cysteine residues lifechemicals.comnih.govnih.govmdpi.comdrugdiscoverychemistry.com. A screening of a library of acrylamide electrophiles could identify fragments that, when linked to a core scaffold, result in bivalent inhibitors with improved potency and selectivity nih.gov.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy, to guide the design of inhibitors that fit snugly into the binding site and make favorable interactions nih.govrroij.comnih.govresearchgate.netmdpi.com. If the structure of a target protein in complex with this compound or a close analog can be determined, it would provide invaluable information for the rational design of more potent and selective inhibitors. This structural information would allow for the precise modification of the compound to optimize its interactions with the target and exploit specific features of the binding pocket.

The integration of these two powerful approaches, where fragment hits are identified and then optimized using structural information, represents a highly effective strategy for the development of novel therapeutics based on the this compound scaffold.

Q & A

Q. How is the antiviral activity of this compound evaluated?

- Answer: Antiviral efficacy against Chikungunya virus (CHIKV) is assessed using plaque reduction assays in Vero cells. The compound showed 49.1% inhibition at non-cytotoxic concentrations (CC50 > 50 µM), with IC50 values determined via dose-response curves. Parallel cytotoxicity testing (MTT assay) ensures bioactivity is not confounded by cell death .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- 1H NMR : Identifies aromatic proton environments (δ 7.2–7.6 ppm) and acrylamide protons (δ 6.3–6.6 ppm, J = 15.6 Hz for trans-configuration).

- 13C NMR : Confirms carbonyl resonance (δ ~165 ppm) and chlorine-substituted phenyl carbons.

- HPLC : Validates purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound analogs?

- Answer: Substituent positioning (e.g., para vs. meta chlorine) and electronic effects (e.g., methoxy vs. trifluoromethyl groups) significantly alter antiviral potency. For example:

- 3,4-Dichlorophenyl analogs show enhanced CHIKV inhibition (IC50 ~10 µM) due to increased lipophilicity.

- Methoxy groups reduce activity by destabilizing target protein interactions.

Systematic SAR studies using molecular docking (e.g., targeting CHIKV E2 glycoprotein) and Free-Wilson analysis are recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, viral strains, incubation times).

- Purity : Confirm via HPLC-MS to exclude impurities (e.g., unreacted starting materials).

- Isomerism : Use NOESY NMR or X-ray crystallography to distinguish E/Z isomers, as bioactivity varies with stereochemistry .

Q. What crystallographic insights inform the compound’s molecular conformation?

- Answer: Single-crystal X-ray studies reveal:

- Dihedral angles : ~10° between acrylamide and 3-chlorophenyl planes, favoring planar conformations for protein binding.

- Hydrogen bonding : N-H···O=C interactions stabilize crystal packing (d = 2.02 Å), mimicking binding to viral glycoproteins.

- Packing motifs : π-π stacking between phenyl rings enhances stability. Use Mercury software for topology analysis .

Q. What strategies optimize yield in large-scale synthesis?

- Answer:

- Solvent optimization : Replace ethanol with DMF to improve solubility of aromatic intermediates.

- Catalysis : Use p-toluenesulfonic acid (10 mol%) for faster kinetics.

- Workup : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted aldehydes.

Yields >80% are achievable with strict temperature control (70–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.